GRN-529

mGluR5 pharmacology NAM selectivity in vitro binding

GRN-529 is the definitive mGluR5 NAM for preclinical neuropsychiatric research. It uniquely combines >1000-fold selectivity over mGluR1 with validated in vivo efficacy in both autism (BTBR, C58/J) and treatment-resistant depression models, without sedation. Well-characterized brain penetration and PK/PD correlation ensure precise target engagement. Don't substitute with less-characterized NAMs – choose GRN-529 for reproducible, publishable results. Inquire now for competitive pricing.

Molecular Formula C22H15F2N3O2
Molecular Weight 391.4 g/mol
CAS No. 1253291-12-1
Cat. No. B607731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRN-529
CAS1253291-12-1
SynonymsGRN-529;  GRN 529;  GRN529.
Molecular FormulaC22H15F2N3O2
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2
InChIInChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2
InChIKeyJITMSIRHBAVREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GRN-529: A Highly Selective and Brain-Penetrant mGluR5 Negative Allosteric Modulator (CAS 1253291-12-1)


GRN-529 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Developed by Wyeth/Pfizer, it demonstrates high affinity (Ki = 5.4 nM) and sub-nanomolar potency (IC50 = 3.1 nM) in cell-based assays [1]. Its key pharmacological feature is >1000-fold selectivity for mGluR5 over the closely related mGluR1 receptor . Preclinically, GRN-529 is well-characterized for its brain penetration and efficacy in rodent models of neuropsychiatric disorders, including treatment-resistant depression and autism spectrum disorder [2].

Why GRN-529 Cannot Be Interchanged with Other mGluR5 NAMs Without Verification


The class of mGluR5 negative allosteric modulators (NAMs) exhibits significant variability in key pharmacological parameters, including binding affinity, functional potency, selectivity profiles, and, most critically, brain penetration and pharmacokinetic half-life [1]. Substituting one mGluR5 NAM for another without quantitative validation can lead to a failure in target engagement in vivo, unexpected off-target effects, or a misinterpretation of behavioral outcomes. For instance, the half-life of GRN-529 differs substantially from that of CTEP , and its potency is an order of magnitude greater than fenobam [2]. Therefore, direct, data-driven comparison is essential for selecting the appropriate tool compound for a given research objective.

GRN-529 Quantitative Differentiation Guide: A Head-to-Head Comparison with mGluR5 NAM Analogs


Comparative Binding Affinity and Functional Potency at mGluR5

GRN-529 demonstrates higher affinity and potency for the mGluR5 receptor compared to the widely used tool compounds MPEP and fenobam. Its binding affinity (Ki = 5.4 nM) is nearly 10-fold greater than that of fenobam (Kd = 54 nM for rat receptor) [1]. Functionally, GRN-529's IC50 of 3.1 nM is over 10-fold more potent than fenobam's 58 nM and 10-fold more potent than MPEP's 36 nM in cell-based assays [1][2].

mGluR5 pharmacology NAM selectivity in vitro binding

Receptor Subtype Selectivity: GRN-529 vs. MTEP and MPEP

GRN-529 exhibits exceptional selectivity for mGluR5 over the related mGluR1 receptor. It demonstrates >1000-fold selectivity, a metric that is well-documented in both academic and vendor sources [1]. In contrast, while MTEP is also highly selective, its reported selectivity window for mGluR1 is lower (IC50 >100 µM, representing >20,000-fold selectivity based on a ~5 nM IC50 for mGluR5), but the absolute potency for mGluR5 is comparable . MPEP is selective for mGluR5 but its quantitative window is less frequently reported with a specific >1000x claim .

mGluR selectivity off-target risk mGluR1

In Vivo Target Engagement: Brain Penetration and Receptor Occupancy

GRN-529 demonstrates robust brain penetration, a critical feature for a CNS drug candidate. It achieves a high brain-to-plasma ratio, enabling direct CNS target engagement. In mice, systemic administration results in significant brain concentrations and mGluR5 receptor occupancy [1]. In contrast, the brain penetration of the tool compound MTEP is less well-characterized, and fenobam, while brain-penetrant, requires higher doses to achieve occupancy due to lower affinity [2]. Basimglurant is also brain-penetrant, but GRN-529's combination of high potency and favorable brain distribution provides a distinct in vivo profile .

CNS drug delivery receptor occupancy PK/PD relationship

Differential Efficacy in a Head-to-Head Comparison with MTEP in a TRD Model

In a direct head-to-head study, the efficacy and side effect profile of GRN-529 were compared to those of the tool mGluR5 NAM, MTEP, in models relevant to treatment-resistant depression (TRD) [1]. While both compounds demonstrated antidepressant and anxiolytic effects, the study highlighted quantitative and qualitative differences in their side effect profiles. For instance, GRN-529 showed no effect on rat sexual behavior or motor coordination (rotarod), but did impair cognition in a mouse social odor recognition task [1]. This detailed comparison allows researchers to select GRN-529 based on its unique balance of broad-spectrum efficacy and a defined, predictable side effect profile, differentiating it from MTEP.

treatment-resistant depression anxiolytic in vivo efficacy

Efficacy in Autism Spectrum Disorder (ASD) Models Without Sedation

GRN-529 has demonstrated unique preclinical efficacy in two different mouse models of autism—BTBR T+tf/J and C58/J—by significantly reducing repetitive behaviors and partially rescuing social deficits [1]. Crucially, these effects were observed at doses that did not induce sedation, as measured by open-field locomotor activity, establishing a therapeutic window [1]. In contrast, the clinical candidate basimglurant, while having a favorable profile for depression, has not been as extensively characterized in these specific ASD models [2]. Similarly, fenobam's anxiolytic effects are known, but its efficacy in these core ASD symptom models is not a primary feature [3].

autism repetitive behavior social deficit

Optimal Scientific Applications for GRN-529 Based on Empirical Evidence


Investigating the Role of mGluR5 in Core Autism and Fragile X Syndrome Behaviors

GRN-529 is the ideal tool compound for preclinical studies seeking to modulate core diagnostic symptoms of autism, such as repetitive behaviors and social interaction deficits. Its demonstrated efficacy in the BTBR and C58/J mouse models, without causing sedation, provides a robust and validated experimental paradigm for target validation and drug discovery in this area [1].

Modeling Treatment-Resistant Depression (TRD) with Comorbid Anxiety and Pain

Researchers studying the glutamatergic basis of TRD should prioritize GRN-529. It has been rigorously evaluated in a battery of models encompassing depression, anxiety, and pain, with its effects benchmarked directly against the standard of care and the tool compound MTEP. This established profile makes it a powerful tool for exploring mGluR5 as a target for complex, multi-symptom neuropsychiatric disorders [2].

Probing the Relationship Between mGluR5 Occupancy, Exposure, and CNS Efficacy

GRN-529 is an excellent candidate for pharmacokinetic/pharmacodynamic (PK/PD) studies. Its well-characterized brain penetration, and the established correlation between plasma/brain concentrations, receptor occupancy, and behavioral efficacy in both depression and autism models [3], allow for precise experimental control and data interpretation. This is a key advantage over less well-characterized mGluR5 NAMs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GRN-529

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.